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Compound of Interest

Compound Name: Amdiglurax

Cat. No.: B612045

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amdiglurax, also known by its developmental codes ALTO-100 and formerly NSI-189, is an
investigational small molecule being developed for several neuropsychiatric disorders,
including major depressive disorder (MDD), bipolar depression, and post-traumatic stress
disorder (PTSD).[1][2] Classified as a benzylpiperazine-aminopyridine, Amdiglurax represents
a novel therapeutic approach, moving beyond traditional monoaminergic targets.[3] Its
proposed mechanism of action involves the stimulation of hippocampal neurogenesis and
modulation of the brain-derived neurotrophic factor (BDNF) signaling pathway.[1][4] This
technical guide provides a detailed overview of its chemical properties, a plausible synthetic
route, its proposed mechanism of action, and a summary of key experimental data.

Chemical Structure and Properties

Amdiglurax is a synthetic compound characterized by a central methanone bridge linking a
benzyl-substituted piperazine ring to an aminopyridine core.[1]
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Identifier Value

(4-Benzylpiperazin-1-yl)-[2-(3-

IUPAC Name , o
methylbutylamino)pyridin-3-yllmethanone[1][5]

Developmental Codes ALTO-100, NSI-189[1][2]

Molecular Formula C22H30N40[1][6]

Molar Mass 366.509 g-mol~1[1][6]

CAS Number 1270138-40-3[5][6]
CC(C)CCNC1=C(C=CC=N1)C(=0O)N2CCN(CC2

SMILES
)JCC3=CC=CC=C3[1]
INChl=1S/C22H30N40/c1-18(2)10-12-24-21-

inchi 20(9-6-11-23-21)22(27)26-15-13-25(14-16-

n

26)17-19-7-4-3-5-8-19/h3-9,11,18H,10,12-
17H2,1-2H3,(H,23,24)[1]

Chemical Synthesis

While the specific, scaled-up manufacturing process for Amdiglurax is proprietary, a plausible
and chemically sound synthetic route can be devised based on its structure. The key
transformation is an amide bond formation between a substituted nicotinic acid core and 1-
benzylpiperazine.

Retrosynthetic Analysis

A retrosynthetic analysis of Amdiglurax identifies the primary disconnection at the amide bond.
This simplifies the molecule into two key precursors: 2-(3-methylbutylamino)nicotinic acid (1)
and the commercially available 1-benzylpiperazine (2).
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Caption: Retrosynthetic analysis of Amdiglurax.

Proposed Forward Synthesis

The forward synthesis involves the preparation of the nicotinic acid precursor followed by an
amide coupling reaction.

o Synthesis of Precursor 1: 2-(3-methylbutylamino)nicotinic acid This intermediate can be
synthesized from 2-chloronicotinic acid via a nucleophilic aromatic substitution reaction with
isoamylamine (3-methyl-1-butylamine). The reaction is typically carried out in a suitable
solvent at elevated temperatures.

o Amide Coupling The final step is the coupling of the synthesized carboxylic acid precursor
(1) with 1-benzylpiperazine (2). This is a standard amide bond formation that can be
achieved using various modern coupling reagents to ensure high yield and purity. The
carboxylic acid is first activated, commonly with a reagent like HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) or a carbodiimide such as EDC (N-(3-Dimethylaminopropyl)-N'-
ethylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole). The
activated species then reacts with the secondary amine of 1-benzylpiperazine to form the
final product, Amdiglurax.
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Caption: Proposed synthetic pathway for Amdiglurax.

Mechanism of Action & Signaling Pathway

The exact molecular target of Amdiglurax remains unknown.[1] However, its mechanism is
believed to center on the enhancement of neuroplasticity by indirectly modulating the Brain-
Derived Neurotrophic Factor (BDNF) signaling cascade.[1] BDNF is a critical neurotrophin that
binds to the Tropomyosin receptor kinase B (TrkB), initiating downstream signaling pathways
that are crucial for neuronal survival, growth, and synaptic plasticity.[1] Studies have shown that
Amdiglurax up-regulates neurogenic factors including BDNF and Stem Cell Factor (SCF),
leading to increased signaling through the TrkB pathway.[1] This ultimately promotes
hippocampal neurogenesis and synaptogenesis, processes thought to be impaired in
depressive disorders.
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Caption: Proposed signaling pathway for Amdiglurax.

Summary of Experimental Data
Preclinical Data

Preclinical studies in rodent models have demonstrated the neurogenic properties of

Amdiglurax.
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Experiment Model Dosing Regimen Key Finding
Significant increase in
Hippocampal Mi 30 mg/kg, daily oral hippocampal cell
ice
Neurogenesis gavage for 28 days proliferation and
volume.[7]
Significant
Daily oral amelioration of motor
Stroke Recovery Rats (MCAo0 model) administration for 12 and neurological
weeks deficits; increased

neurite outgrowth.[8]

Clinical Trial Data

Amdiglurax has been evaluated in several clinical trials for MDD, PTSD, and bipolar

depression.
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Phase Condition

Dosing

Primary
Endpoint

Key Findings

Phase 1b MDD

40 mg QD, 40
mg BID, 40 mg
TID for 28 days

Safety and
Pharmacokinetic

S

Doses were well-
tolerated;
exploratory
analysis showed
effects on
depressive

symptoms.

Phase 2a MDD & PTSD

Daily oral tablets

for 8 weeks

Change from
baseline in
MADRS score

In MDD, patients
with a cognitive
biomarker
showed a
significantly
greater reduction
in MADRS
scores compared
to those without

the biomarker.

Phase 2b MDD

40 mg or 80 mg
daily for 12

weeks

Change from
baseline in
MADRS score

The 40 mg dose
showed a greater
reduction in
some secondary
cognitive and
depressive
symptom scores

versus placebo.

El

Phase 2b MDD

Daily for 6 weeks

Change from
baseline in
MADRS score

The study did not
meet its primary
endpoint; no
significant
improvement in
depressive

symptoms
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compared to
placebo in the
biomarker-
defined group.[6]
[10]

Study is ongoing

) Change from to assess
Bipolar 40 mg BID for 6 o i
Phase 2b ) ) baseline in efficacy as an
Depression weeks (ongoing) ] )
MADRS score adjunctive

treatment.[11]

Experimental Protocols
Preclinical: Rodent Model of Radiation-Induced
Cognitive Dysfunction

o Objective: To assess the neuroprotective effects of Amdiglurax following fractionated brain
irradiation in rats.

o Methodology:
o Animal Model: Long-Evans rats were used.
o Irradiation: Animals received a clinically relevant fractionated irradiation protocol.

o Drug Administration: Following irradiation, animals were administered Amdiglurax (30
mg/kg) or vehicle daily via oral gavage for four weeks.[7] Animal weights were monitored
weekly to adjust dosing.[7]

o Behavioral Testing: One week after the final dose, animals were subjected to a battery of
cognitive and behavioral tasks.[7]

o Histological Analysis: Brain tissue was analyzed for markers of neurogenesis (e.g., BrdU
staining), hippocampal volume, and neuroinflammation.[7]
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Clinical: Phase 2b Study in Major Depressive Disorder
(NCT05712187)

o Objective: To evaluate the efficacy and safety of ALTO-100 compared to placebo in adults
with MDD who are positive for a memory-based cognitive biomarker.[6][10]

o Study Design: A randomized, double-blind, placebo-controlled, parallel-group study
conducted across 34 sites in the U.S.[6][10]

e Methodology:

o Screening & Biomarker Assessment: Potential participants (N=301 adults with MDD) were
screened for eligibility and assessed for a proprietary memory-based cognitive biomarker.
[6][10]

o Randomization: Biomarker-positive patients were randomized to receive either ALTO-100
or a matching placebo.

o Treatment: Participants received the assigned treatment orally for a 6-week double-blind
period.[10]

o Primary Outcome Assessment: The primary efficacy endpoint was the change in the
Montgomery-Asberg Depression Rating Scale (MADRS) score from baseline to the end of
the 6-week treatment period.[10]

o Safety Monitoring: Safety and tolerability were assessed throughout the study by
monitoring adverse events and other safety parameters.[10]
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Caption: Workflow for a biomarker-stratified clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

